molecular formula C7H12N2 B13115343 3-Azabicyclo[4.2.0]oct-3-en-4-amine

3-Azabicyclo[4.2.0]oct-3-en-4-amine

Cat. No.: B13115343
M. Wt: 124.18 g/mol
InChI Key: DFRGXJXEKMXPGV-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.0]oct-3-en-4-amine is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.2.0]oct-3-en-4-amine typically involves multistep reactions starting from simpler organic compounds. One common method involves the use of norcamphor-derived oximes, which are treated with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach utilizes the Ugi multicomponent reaction combined with [2+2] enone-olefin photochemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.0]oct-3-en-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

3-Azabicyclo[4.2.0]oct-3-en-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.2.0]oct-3-en-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[420]oct-3-en-4-amine is unique due to its specific ring structure and the presence of an amine group, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-azabicyclo[4.2.0]oct-3-en-4-amine

InChI

InChI=1S/C7H12N2/c8-7-3-5-1-2-6(5)4-9-7/h5-6H,1-4H2,(H2,8,9)

InChI Key

DFRGXJXEKMXPGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(=NC2)N

Origin of Product

United States

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